2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol
Overview
Description
2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol typically involves multiple steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a nitrile oxide, with an amidoxime under controlled conditions.
Attachment of the pyridine ring: The 4-methylpyridine moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Introduction of the phenyl group: The phenyl group can be attached via a similar coupling reaction.
Addition of the ethanol group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a variety of products.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential ligand for metal-catalyzed reactions.
Biology
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Diagnostics: Used in the design of diagnostic tools.
Industry
Material Science:
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and pyridine moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-triazol-3-yl]phenyl]ethanol: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-[4-[5-(4-Methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]phenyl]ethanol: Similar structure but with a different position of the oxadiazole ring.
Uniqueness
2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[5-(4-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-8-17-10-14(11)16-18-15(19-21-16)13-4-2-12(3-5-13)7-9-20/h2-6,8,10,20H,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYKEEUYCBLYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC(=NO2)C3=CC=C(C=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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